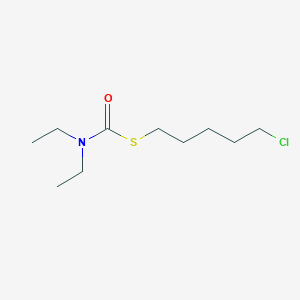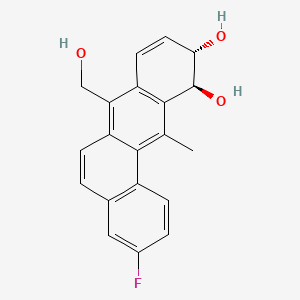
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family PAHs are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process may start with the preparation of the benz(a)anthracene core, followed by the introduction of functional groups such as diol, fluoro, hydroxymethyl, and methyl groups. Common reagents used in these reactions include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques like chromatography and crystallization are often employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz(a)anthracene
- Benz(a)anthracene-7,12-dione
- Benz(a)anthracene-3,4-diol
Uniqueness
Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to its specific functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
80752-29-0 |
|---|---|
Formule moléculaire |
C20H17FO3 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(10S,11S)-3-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C20H17FO3/c1-10-18-13-5-3-12(21)8-11(13)2-4-14(18)16(9-22)15-6-7-17(23)20(24)19(10)15/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1 |
Clé InChI |
IKHDGUUDNVLLOY-FXAWDEMLSA-N |
SMILES isomérique |
CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C=C(C=C3)F |
SMILES canonique |
CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
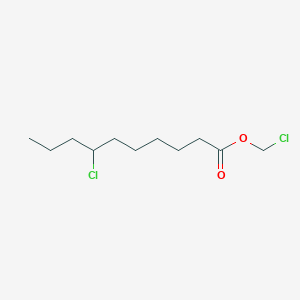
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)

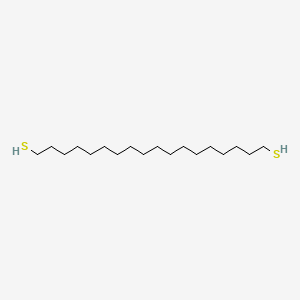
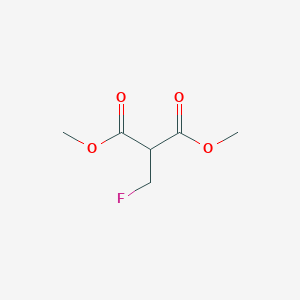
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)

![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
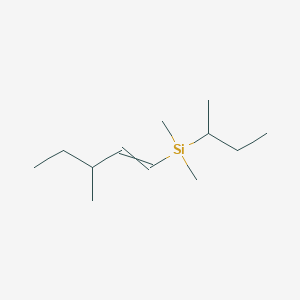
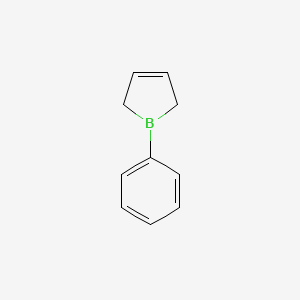
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
